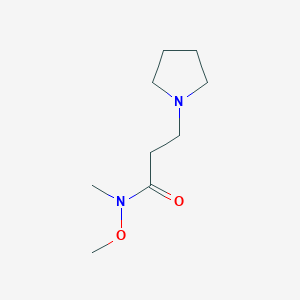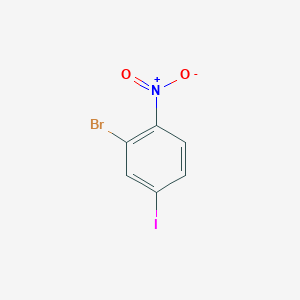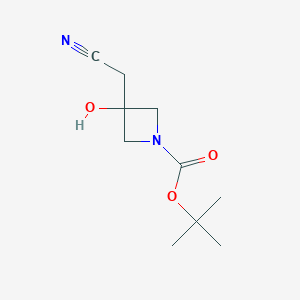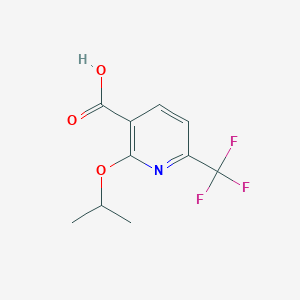
2-(Propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis and Functionalization
2-(trifluoromethyl)pyridine and its derivatives, including pyridinecarboxylic acids, are subjects of extensive research due to their potential in selective metalation and subsequent functionalization. The modification at specific positions of the pyridine ring is a crucial step in synthesizing various organic compounds. For instance, trifluoromethyl-substituted pyridinecarboxylic acids are prepared using strategic functionalization techniques, which include deoxygenative fluorination and reaction with organolithium or organomagnesium intermediates (Schlosser & Marull, 2003).
Hydrogen Bonding and Crystallography
Pyridinecarboxylic acids exhibit unique hydrogen bonding characteristics, which are critical for understanding their chemical behavior and structural properties. For example, the hydrogen bonding in certain pyridinecarboxylic acid derivatives is so strong that it forms unique chelate rings or infinite structures, contributing to their complex molecular arrangements (Dobbin et al., 1993). The crystal structure of some derivatives, like 5-(trifluoromethyl)picolinic acid monohydrate, reveals a sophisticated water-bridged hydrogen-bonding network, forming a three-dimensional packing crucial for understanding the compound's solid-state chemistry (Ye & Tanski, 2020).
Material Science and Luminescence
Some pyridinecarboxylic acids serve as ligands in the construction of Metal-Organic Frameworks (MOFs), which are utilized in various industrial applications due to their structural versatility and functional properties. For instance, certain pyridinecarboxylic acid derivatives are used to construct MOFs with unique topologies and channel dimensions, proving their significance in material science and engineering (Wang et al., 2020). Additionally, derivatives of pyridinecarboxylic acids can form stable complexes with metals like europium, displaying significant luminescent properties, which are essential for applications in optoelectronics and sensing technologies (An et al., 2003).
properties
IUPAC Name |
2-propan-2-yloxy-6-(trifluoromethyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-5(2)17-8-6(9(15)16)3-4-7(14-8)10(11,12)13/h3-5H,1-2H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTFRCQWMJZSCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=N1)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
CAS RN |
1506745-64-7 |
Source


|
| Record name | 2-(propan-2-yloxy)-6-(trifluoromethyl)pyridine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

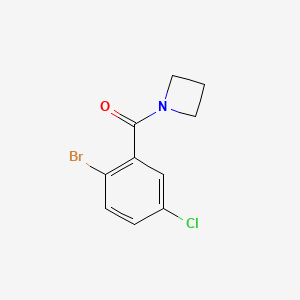


![2-[2-(Sulfanylmethyl)phenyl]acetic acid](/img/structure/B1380173.png)

